Dihydrokaempferol

Antioxidant DFT Structure-Activity Relationship

Dihydrokaempferol (DHK) is a 2,3-dihydroflavonol whose saturated C-ring fundamentally distinguishes it from kaempferol. This saturation abolishes double-bond-mediated radical scavenging, making it an essential negative control for SAR studies. It exhibits potent NO inhibition (IC50 3.4 µM in LPS-induced RAW264.7 macrophages), selective AChE inhibition (IC50 35.43 µM) with no BChE off-target activity, and anti-MRSA/VRE activity (MIC 6.25 µg/mL). Procure DHK when your experimental design requires a structurally defined, mechanistically distinct flavonoid probe.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 724434-08-6
Cat. No. B1209521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrokaempferol
CAS724434-08-6
Synonymsaromadedrin
aromadendrin
dihydro-kaempferol
dihydro-kempferol
dihydrokaempferol
dihydrokempferol
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
InChIKeyPADQINQHPQKXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrokaempferol (CAS 724434-08-6): Core Characteristics and Research Context


Dihydrokaempferol (DHK), also known as aromadendrin or (2R,3R)-3,4′,5,7-tetrahydroxyflavanone, is a naturally occurring flavonoid belonging to the 2,3-dihydroflavonol subclass [1]. It is a secondary metabolite found in various plant sources, including European plum and tea, and is characterized by its relatively low aqueous solubility and weakly acidic nature [2]. Structurally, it differs from flavonols like kaempferol by the saturation of the C2-C3 double bond in the C-ring, a feature that significantly modulates its chemical reactivity and biological interactions [3].

Why Dihydrokaempferol Cannot Be Assumed Interchangeable with Kaempferol or Other Flavonoids


The assumption that flavonoids within the same structural class are functionally equivalent is invalid for dihydrokaempferol. Its saturated C-ring fundamentally alters its chemical properties compared to the unsaturated flavonol kaempferol, which directly impacts its mechanism and potency in key assays [1]. For instance, the loss of C-ring double bond renders dihydrokaempferol a weaker radical scavenger than kaempferol [1], while conferring distinct substrate specificity for enzymes like flavonoid 3'-hydroxylase, which converts dihydrokaempferol to taxifolin [2]. Furthermore, its specific anti-inflammatory profile shows a unique potency against nitric oxide (NO) production (IC50 = 3.4 µM) that is comparable to apigenin (IC50 = 3.0 µM) [3], but its broader activity spectrum, including inhibition of acetylcholinesterase (AChE; IC50 = 35.43 µM) and antiproliferative effects on specific cancer cell lines , distinguishes it from other flavonoids. These quantifiable differences underscore that dihydrokaempferol is not a generic flavonoid and cannot be reliably replaced by its analogs without experimental validation.

Quantitative Evidence for Selecting Dihydrokaempferol Over Analogs: A Comparator-Based Guide


Antioxidant Potency: Dihydrokaempferol vs. Kaempferol

A computational study using density functional theory (DFT) directly compared the antioxidant potency of dihydrokaempferol to its structural analog, kaempferol, by evaluating their radical scavenging mechanisms [1]. The investigation conclusively demonstrated the superiority of kaempferol over dihydrokaempferol, highlighting the negligible role of the aliphatic C-ring hydrogens in dihydrokaempferol's radical scavenging activity [1]. The results confirm that the O-H groups of polyphenols are primarily responsible for radical inactivation, contrary to some proposals that aliphatic C-ring hydrogens also contribute [1].

Antioxidant DFT Structure-Activity Relationship

Anti-inflammatory Activity: Dihydrokaempferol vs. Apigenin in NO Production Assay

In a direct comparison using LPS-stimulated RAW264.7 macrophages, (2R,3R)-dihydrokaempferol and apigenin were evaluated for their ability to inhibit nitric oxide (NO) production [1]. Dihydrokaempferol demonstrated potent anti-inflammatory activity with an IC50 value of 3.4 µM, which is comparable to the activity of apigenin (IC50 = 3.0 µM) and surpasses the positive control, celastrol [1]. This head-to-head experiment establishes dihydrokaempferol as a potent inhibitor of NO production in this specific cellular model.

Anti-inflammatory Nitric Oxide RAW264.7 Macrophages

Enzymatic Activity: Dihydrokaempferol as a Substrate for Flavonoid 3'-Hydroxylase vs. Taxifolin

Data from the BRENDA enzyme database shows that (+)-dihydrokaempferol serves as a substrate for the enzyme flavonoid 3'-monooxygenase (EC 1.14.14.82) from Eubacterium ramulus, but with reduced activity compared to the preferred substrate (+)-taxifolin [1]. In this system, (+)-dihydrokaempferol exhibits only 60% relative activity compared to (+)-taxifolin, which is set as the 100% activity baseline [1]. Furthermore, the enzyme shows no activity with (-)-taxifolin or (-)-dihydrokaempferol, demonstrating both regio- and stereospecificity [1].

Biocatalysis Enzyme Substrate Flavonoid Biosynthesis

Antimicrobial Activity: Dihydrokaempferol and Kaempferol Exhibit Similar Potency Against MRSA and VRE

An investigation into the stem bark of Commiphora pedunculata isolated both kaempferol and dihydrokaempferol, allowing for a direct comparison of their antimicrobial properties against a panel of 10 microorganisms, including drug-resistant strains [1]. Both compounds were active against 6 of the 10 strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1]. The zones of inhibition for both compounds ranged from 24 to 30 mm, and the Minimum Inhibitory Concentration (MIC) against VRE and S. aureus was reported as low as 6.25 μg/mL [1].

Antimicrobial Drug-Resistant Bacteria Flavonoids

In Vitro Pharmacological Profile: Dihydrokaempferol's Multi-Target Activity Spectrum

A broad panel of cell-free and cell-based assays provides a quantitative profile of dihydrokaempferol's activity . In cell-free assays, it scavenged DPPH radicals with an IC50 of 2.21 µM and inhibited acetylcholinesterase (AChE) with an IC50 of 35.43 µM, but did not significantly inhibit butyrylcholinesterase (BChE) or β-secretase 1 (BACE1; IC50s >200 µM), demonstrating target selectivity . In cell-based assays, it inhibited the growth of several cancer cell lines with IC50 values ranging from 11.66 µM (BT474 breast) to 41.11 µM (SW620 colon) .

Enzyme Inhibition Cytotoxicity Pharmacological Profile

Evidence-Based Application Scenarios for Dihydrokaempferol Procurement


Investigating Non-Canonical Antioxidant Mechanisms

For research groups studying antioxidant pathways beyond the standard O-H hydrogen atom transfer (HAT) mechanism, dihydrokaempferol serves as a crucial negative control or comparative compound. Its demonstrated inferior antioxidant potency compared to kaempferol, and the negligible role of its C-ring hydrogens in radical scavenging, makes it an ideal tool for dissecting the contribution of specific structural motifs to overall antioxidant activity [1]. Procurement should be prioritized for structure-activity relationship (SAR) studies focused on the flavonoid C-ring.

Studying Nitric Oxide-Mediated Inflammation in Macrophages

Dihydrokaempferol is a potent inhibitor of nitric oxide (NO) production in LPS-induced RAW264.7 macrophages, with an IC50 of 3.4 µM [1]. This potency is comparable to apigenin, a well-known anti-inflammatory flavonoid [1]. Procurement is well-justified for in vitro studies of the NF-κB signaling pathway, iNOS expression, and general inflammatory response in macrophage cell models, providing a reliable chemical probe with a defined activity level.

Investigating Selective Cholinesterase Inhibition

For researchers studying the cholinergic system, particularly in the context of neurodegenerative diseases like Alzheimer's, dihydrokaempferol offers a distinct profile. It selectively inhibits acetylcholinesterase (AChE) with an IC50 of 35.43 µM, while showing no significant activity against butyrylcholinesterase (BChE; IC50 >200 µM) or BACE1 (IC50 >200 µM) [1]. This selectivity profile makes dihydrokaempferol a valuable tool compound for studies focused on AChE-specific functions without the confounding effects of off-target BChE inhibition.

Screening for Activity Against Multidrug-Resistant Bacteria

Given its confirmed antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with an MIC as low as 6.25 µg/mL, dihydrokaempferol is a suitable candidate for inclusion in natural product screening libraries targeting drug-resistant pathogens [1]. Its potency is equivalent to kaempferol in this context, allowing researchers to choose the compound based on other desirable properties like solubility or commercial availability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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